

Spectroscopic Profile of a-(trans-4-Ethylcyclohexyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(trans-4-Ethylcyclohexyl)phenol

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of a-(trans-4-Ethylcyclohexyl)phenol. Due to the limited availability of published spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds, namely 4-cyclohexylphenol and 4-ethylphenol. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of a-(trans-4-Ethylcyclohexyl)phenol in research and development settings.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for a-(trans-4-Ethylcyclohexyl)phenol and its structural analogs. The predicted values are derived from the analysis of the individual structural components and a comparison with the experimental data of the related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Comparative Data (ppm)
~7.10	Doublet	2H	Aromatic Protons (ortho to -OH)	4- Cyclohexylpheno l: ~7.1 ppm; 4- Ethylphenol: ~7.05 ppm[1][2]
~6.80	Doublet	2H	Aromatic Protons (meta to -OH)	4- Cyclohexylpheno l: ~6.8 ppm; 4- Ethylphenol: ~6.75 ppm[1][2]
~4.85	Singlet (broad)	1H	Phenolic Hydroxyl Proton (-OH)	4-Ethylphenol: ~4.85 ppm[1]
~2.45	Triplet of triplets	1H	Cyclohexyl Proton (C1-H)	4- Cyclohexylpheno l: ~2.4 ppm
~1.80	Multiplet	4H	Cyclohexyl Protons (axial)	
~1.40	Multiplet	4H	Cyclohexyl Protons (equatorial)	
~1.20	Multiplet	1H	Cyclohexyl Proton (C4-H)	
0.90	Quartet	2H	Ethyl Protons (- CH ₂)	4-Ethylphenol: ~2.59 ppm[1]
0.85	Triplet	3H	Ethyl Protons (- CH ₃)	4-Ethylphenol: ~1.20 ppm[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for a-(trans-4-Ethylcyclohexyl)phenol

Chemical Shift (δ , ppm)	Assignment	Comparative Data (ppm)
~154.0	Aromatic Carbon (C-OH)	4-Cyclohexylphenol: ~153.5 ppm; 4-Ethylphenol: ~153.05 ppm[1]
~142.0	Aromatic Carbon (C-Cyclohexyl)	4-Cyclohexylphenol: ~141.5 ppm
~128.0	Aromatic Carbons (CH, ortho to -OH)	4-Cyclohexylphenol: ~127.5 ppm; 4-Ethylphenol: ~128.98 ppm[1]
~116.0	Aromatic Carbons (CH, meta to -OH)	4-Cyclohexylphenol: ~115.5 ppm; 4-Ethylphenol: ~115.39 ppm[1]
~44.0	Cyclohexyl Carbon (C1)	4-Cyclohexylphenol: ~43.5 ppm
~35.0	Cyclohexyl Carbons (C2, C6)	
~33.0	Cyclohexyl Carbon (C4)	
~30.0	Cyclohexyl Carbons (C3, C5)	
~29.0	Ethyl Carbon (-CH ₂)	4-Ethylphenol: ~27.98 ppm[1]
~12.0	Ethyl Carbon (-CH ₃)	4-Ethylphenol: ~15.78 ppm[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for *a*-(*trans*-4-Ethylcyclohexyl)phenol

Wavenumber (cm ⁻¹)	Intensity	Assignment	Comparative Data (cm ⁻¹)
~3600-3200	Strong, Broad	O-H Stretch (Phenolic)	4-Cyclohexylphenol: Broad absorption in this region[3]
~3050-3000	Medium	C-H Stretch (Aromatic)	
~2950-2850	Strong	C-H Stretch (Aliphatic - Cyclohexyl & Ethyl)	4-Cyclohexylphenol: Strong absorptions in this region[3]
~1610 & ~1500	Medium-Strong	C=C Stretch (Aromatic Ring)	4-Cyclohexylphenol: Bands around 1610 and 1500 cm ⁻¹ [3]
~1230	Strong	C-O Stretch (Phenolic)	4-Cyclohexylphenol: Strong band around 1230 cm ⁻¹ [3]
~830	Strong	C-H Bend (Para- substituted Aromatic)	

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for a-(trans-4-Ethylcyclohexyl)phenol

m/z	Proposed Fragment	Notes
204	[M] ⁺	Molecular Ion
175	[M - C ₂ H ₅] ⁺	Loss of the ethyl group
107	[C ₇ H ₇ O] ⁺	Benzylic cleavage, formation of hydroxytropylium ion
94	[C ₆ H ₅ OH] ⁺	Cleavage of the cyclohexyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a-(trans-4-Ethylcyclohexyl)phenol. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of a-(trans-4-Ethylcyclohexyl)phenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on the solubility of the compound and the desired resolution of the phenolic proton signal.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - The chemical shifts should be referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

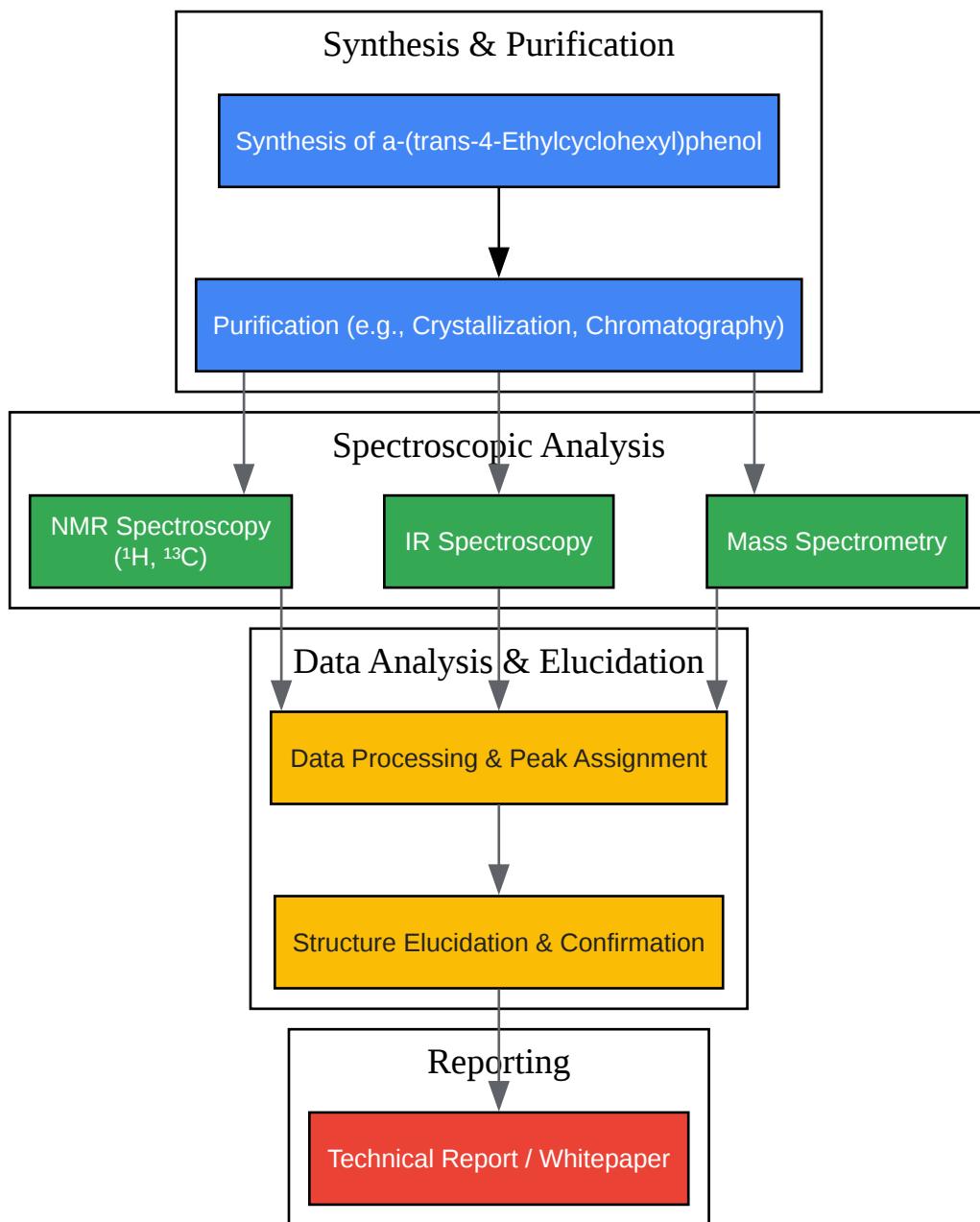
- Sample Preparation:
 - Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
- Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion system.
- Data Acquisition:
 - Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
 - Analyze the fragmentation pattern to identify characteristic fragment ions that can aid in structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like a-(trans-4-Ethylcyclohexyl)phenol.



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